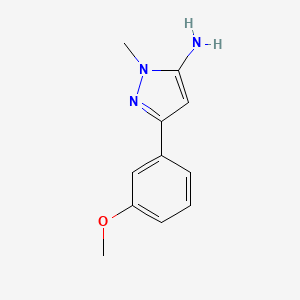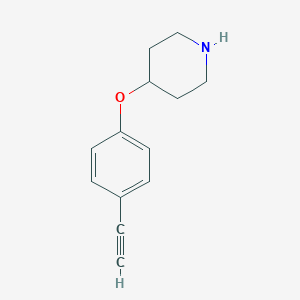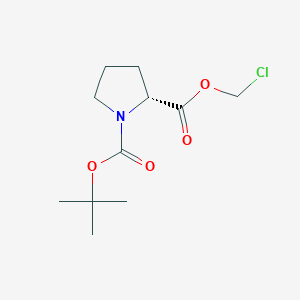
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
“3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and a methylamine group attached to it .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, a related compound, 2-(1-Methylpropylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one, was synthesized by refluxing 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with ethyl methyl ketone in glacial acetic acid .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the structure of a related compound, 3-Methoxyphenyl methanesulfonate, was analyzed using techniques like UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For example, the reactions of a related compound, 3-Methoxyphenyl methanesulfonate, were studied using techniques like gas chromatography and high-pressure liquid chromatography .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of a related compound, 3-Methoxyphenyl methanesulfonate, were analyzed using techniques like UV-Vis spectroscopy and NMR spectroscopy .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Reductive Amination Process : 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used in the reductive amination process with 3-chloro-4-flouroaniline, showcasing its role in synthesizing biologically active molecules and intermediates in pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
Efficient One-Pot Synthesis : The one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrated an efficient method for creating pyrazole derivatives, highlighting its significance in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).
Biological Activities
Anti-inflammatory and Anti-cancer Properties : A study focusing on pyrazolo[1,5-a]pyrimidine derivatives, which include structures similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, found significant anti-inflammatory and anti-cancer activities, indicating potential therapeutic applications (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Cytotoxicity Against Cancer Cells : Compounds structurally similar to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine showed cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential use in cancer research (Hassan, Hafez, & Osman, 2014).
Chemical Characterization and Analysis
Structural Analysis : X-ray crystallography and NMR spectroscopy have been used to analyze structures related to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, providing insights into its chemical properties and potential modifications (Hayvalı, Unver, & Svoboda, 2010).
Modification for Enhanced Biological Activity : The functional modification of polymers using compounds including 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine derivatives has shown improved biological activities, indicating its role in biomedical applications (Aly & El-Mohdy, 2015).
Annular Tautomerism Studies : Investigations into the tautomerism of NH-pyrazoles related to 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine contribute to understanding its chemical behavior and potential for chemical modifications (Cornago et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWGYYBITYODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenoxy]piperidine](/img/structure/B1416049.png)

![Methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1416052.png)
![4-(4-Bromo-3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416053.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416054.png)
![4-(3-Bromopyridin-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416057.png)
![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)
![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)
![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)